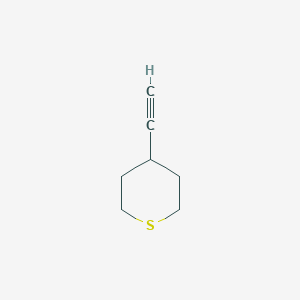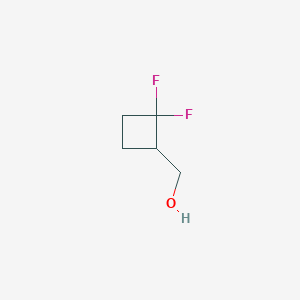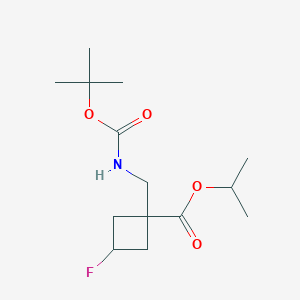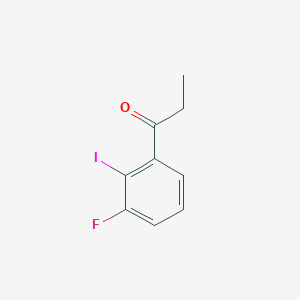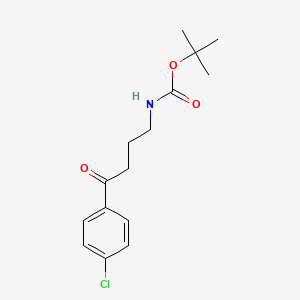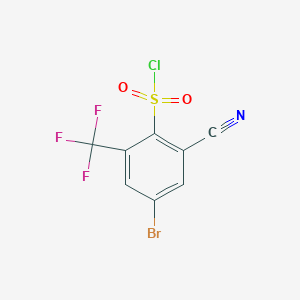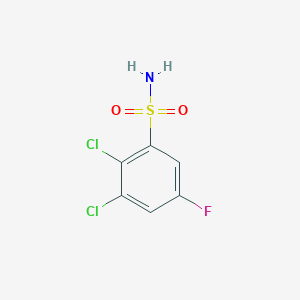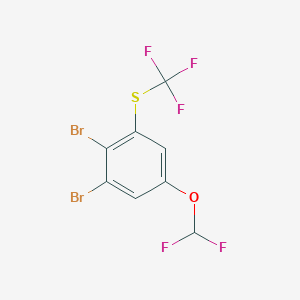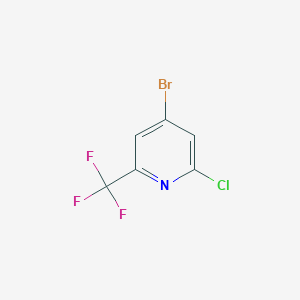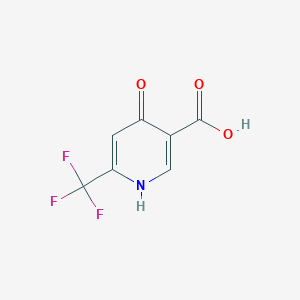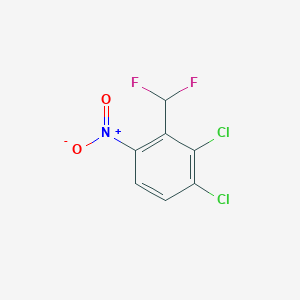![molecular formula C18H24N2O3 B1529974 tert-Butyl 6-oxo-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate CAS No. 1341034-79-4](/img/structure/B1529974.png)
tert-Butyl 6-oxo-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate
Descripción general
Descripción
“tert-Butyl 6-oxo-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate” is a chemical compound with the empirical formula C12H22N2O2 . It is a solid substance and its molecular weight is 226.32 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCC(C)(C)OC(N1CCC2(CCNC2)C1)=O . Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula (C12H22N2O2), molecular weight (226.32), and its solid form .Aplicaciones Científicas De Investigación
Environmental Applications and Ecotoxicity
Synthetic Phenolic Antioxidants and Environmental Occurrence : Synthetic phenolic antioxidants (SPAs), including compounds related to tert-Butyl 6-oxo-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate, have been extensively used in industrial products to extend shelf life by retarding oxidative reactions. Recent studies have highlighted their occurrence in various environmental matrices such as indoor dust, outdoor air particulates, and water bodies. The potential human exposure routes include food intake, dust ingestion, and the use of personal care products. Toxicological studies suggest that some SPAs may exhibit hepatic toxicity, endocrine-disrupting effects, or carcinogenic properties, with transformation products potentially posing greater risks than their parent compounds. Future research directions include investigating novel SPAs with lower toxicity and environmental impact (Liu & Mejia Avendaño, 2013).
Microbial Degradation of Environmental Contaminants : The degradation of tert-butyl-based compounds in the environment, particularly through microbial pathways, has been the subject of several studies. For instance, microbial degradation of methyl tert-butyl ether (MTBE), a related compound, has been reviewed to understand its fate in the subsurface. These studies underscore the capacity of microbial communities to degrade tert-butyl-based compounds under various redox conditions, highlighting both the potential for bioremediation strategies and the complexity of environmental interactions (Schmidt et al., 2004).
Pharmacological and Chemical Synthesis Applications
Antioxidant Activity and Pharmacological Properties : The pharmacological implications of compounds with tert-butyl groups, including their antioxidant properties, have been widely studied. For instance, butylated hydroxytoluene (BHT), a compound structurally similar to this compound, is evaluated for its antioxidant activity in various systems. These studies contribute to understanding the potential health benefits and risks associated with synthetic antioxidants in food and pharmaceutical products (Babich, 1982).
Bio-Based Polymers from Renewable Monomers : Research into the polymerization of naturally occurring or derived renewable monomers, including those related to tert-butyl structures, has shown significant promise in producing bio-based polymers. Controlled/living polymerization techniques borrowed from petrochemical processes enable the efficient and environmentally friendly synthesis of high-performance bio-based polymers, contributing to sustainable material science (Satoh, 2015).
Mecanismo De Acción
The compound “tert-Butyl 6-oxo-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate” is an organic compound . It has a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . Spirocyclic compounds are often found in biologically active molecules, including pharmaceuticals and natural products .
The compound also contains a carboxylate ester group (tert-butyl carboxylate), a phenyl group, and a diazaspiro ring system . These functional groups could potentially interact with biological targets through various non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
The compound is described as a light yellow to colorless solid that is slightly soluble in water but soluble in organic solvents such as ether, chloroform, and dichloromethane . This suggests that it could potentially cross biological membranes, which are composed of lipid bilayers, to reach intracellular targets .
Propiedades
IUPAC Name |
tert-butyl 1-oxo-9-phenyl-2,7-diazaspiro[4.4]nonane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-17(2,3)23-16(22)20-11-14(13-7-5-4-6-8-13)18(12-20)9-10-19-15(18)21/h4-8,14H,9-12H2,1-3H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXGOSCVIDAUDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)CCNC2=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


